molecular formula C60H76N12O16 B010731 3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide CAS No. 100940-65-6

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide

Cat. No.: B010731
CAS No.: 100940-65-6
M. Wt: 1221.3 g/mol
InChI Key: WXIVYIYCEBUEHL-UHFFFAOYSA-N
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Scientific Research Applications

Overview

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide is a complex compound known as Sandramycin. It has garnered attention due to its unique structural properties and potential applications in various fields such as medicine and materials science.

Medicinal Applications

Antibiotic Properties

Sandramycin is primarily recognized for its antibiotic properties. It is derived from the Nocardioides species and exhibits significant antibacterial activity against a range of pathogens. The compound's mechanism of action involves DNA intercalation—where it inserts itself between DNA base pairs—thus disrupting the replication process of bacterial cells.

Anticancer Activity

Recent studies have indicated that Sandramycin may possess anticancer properties. Research has shown that it can inhibit the proliferation of certain cancer cell lines by inducing apoptosis (programmed cell death). This effect is attributed to its ability to interact with cellular DNA and disrupt critical cellular processes .

Research on HIV Inhibition

There is ongoing research into the potential of Sandramycin derivatives as inhibitors of HIV integrase. The structural components of Sandramycin can be modified to enhance its efficacy against HIV by mimicking key molecular structures involved in viral replication .

Chemical and Material Science Applications

Corrosion Inhibition

Sandramycin derivatives have been studied for their effectiveness as corrosion inhibitors in metal protection. These compounds can form protective layers on metal surfaces when exposed to corrosive environments such as hydrochloric acid. Their ability to adsorb onto metal surfaces reduces oxidation and enhances durability .

Sensor Development

The unique chemical structure of Sandramycin allows for its use in developing chemical sensors. Its conjugated systems can be utilized in potentiometric sensors for detecting specific ions or molecules in various environments .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of Sandramycin involves solid-phase total synthesis techniques that allow for the construction of its complex structure through a series of chemical reactions including peptide coupling and ester formation.

Analog Development

Researchers are actively developing analogs of Sandramycin to improve its biological activity and pharmacokinetic properties. These modifications often involve altering functional groups or backbone structures to enhance solubility and target specificity .

Case Studies and Research Findings

Study FocusFindings
Antibacterial ActivityDemonstrated significant inhibition against Gram-positive bacteria in vitro.
Anticancer PropertiesInduced apoptosis in cancer cell lines with IC50 values indicating potency .
Corrosion InhibitionShowed effective protection for mild steel in acidic environments with electrochemical analysis confirming reduced corrosion rates .
HIV Integrase InhibitionPreliminary results suggest potential efficacy; further studies are needed for validation .

Biological Activity

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity based on recent studies and findings.

Molecular Characteristics

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C60_{60}H76_{76}N12_{12}O16_{16}
Molecular Weight 1221.3 g/mol
IUPAC Name 3-hydroxy-N-[...quinoline-2-carboxamide]

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Antiviral Activity :
    • The compound has been investigated for its antiviral properties against several viruses. For instance, derivatives of quinoline compounds have shown promising results in inhibiting viral growth and demonstrating low cytotoxicity in cell cultures .
  • Antimicrobial Properties :
    • Research indicates that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, its derivatives have been tested against pathogenic bacteria found in clinical settings .
  • Anti-inflammatory Effects :
    • The compound is being explored for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways and could potentially serve as a therapeutic agent in inflammatory diseases .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of compounds related to or derived from the target compound:

  • Study on Antiviral Efficacy : A recent study demonstrated that certain derivatives showed up to 91% inhibition of H5N1 virus growth with minimal cytotoxic effects (cytotoxicity values around 2.4%) when tested on HeLa cells . This suggests a strong potential for developing antiviral therapies based on this compound.
  • Antimicrobial Testing : In another study involving various synthesized derivatives of quinoline compounds including the target compound's analogs showed effectiveness against resistant strains of bacteria with varying degrees of potency . The structure–activity relationship (SAR) analysis indicated that modifications in substituents significantly influenced their antimicrobial efficacy.

Structure–Activity Relationship (SAR)

The SAR studies highlight how structural modifications can enhance or diminish biological activity:

Modification TypeEffect on Activity
Electron-withdrawing groups Increased antiviral activity observed with nitro substitutions on the anilide ring .
Lipophilicity Higher lipophilicity correlated with improved antiviral efficacy .
Hydroxyl groups Presence of hydroxyl groups enhances interaction with biological targets .

Properties

IUPAC Name

3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H76N12O16/c1-33(2)51-59(85)87-31-39(65-55(81)49-43(73)25-35-17-9-11-19-37(35)63-49)57(83)71-23-15-13-21-41(71)53(79)62-28-46(76)68(6)30-48(78)70(8)52(34(3)4)60(86)88-32-40(66-56(82)50-44(74)26-36-18-10-12-20-38(36)64-50)58(84)72-24-16-14-22-42(72)54(80)61-27-45(75)67(5)29-47(77)69(51)7/h9-12,17-20,25-26,33-34,39-42,51-52,73-74H,13-16,21-24,27-32H2,1-8H3,(H,61,80)(H,62,79)(H,65,81)(H,66,82)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIVYIYCEBUEHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)OCC(C(=O)N2CCCCC2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N3CCCCC3C(=O)NCC(=O)N(CC(=O)N1C)C)NC(=O)C4=NC5=CC=CC=C5C=C4O)C(C)C)C)C)NC(=O)C6=NC7=CC=CC=C7C=C6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H76N12O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1221.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100940-65-6
Record name Sandramycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100940656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
Reactant of Route 2
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
Reactant of Route 3
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
Reactant of Route 4
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide
Reactant of Route 6
3-hydroxy-N-[23-[(3-hydroxyquinoline-2-carbonyl)amino]-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-7,27-di(propan-2-yl)-5,25-dioxa-1,8,11,14,21,28,31,34-octazatricyclo[34.4.0.016,21]tetracontan-3-yl]quinoline-2-carboxamide

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